Acetic acid, (hydroxyimino)-, (Z)-
Overview
Description
Acetic acid, (hydroxyimino)-, (Z)-, also known as (Z)-hydroxyiminoacetic acid, is an organic compound with the molecular formula C2H3NO3. It is a derivative of acetic acid where a hydroxyimino group replaces one of the hydrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (hydroxyimino)-, (Z)- can be achieved through several methods. One common approach involves the reaction of glyoxylic acid with hydroxylamine under controlled conditions to form the hydroxyimino derivative. The reaction typically requires an acidic or neutral medium to proceed efficiently .
Industrial Production Methods
Industrial production of acetic acid, (hydroxyimino)-, (Z)- is less common compared to other acetic acid derivatives. it can be produced on a larger scale using similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (hydroxyimino)-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The hydroxyimino group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxalic acid, while reduction can produce aminoacetic acid .
Scientific Research Applications
Acetic acid, (hydroxyimino)-, (Z)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of acetic acid, (hydroxyimino)-, (Z)- involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and result in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Glyoxylic acid oxime: Similar in structure but lacks the acetic acid backbone.
Ethyl cyanohydroxyiminoacetate: Contains an ester group instead of a carboxylic acid group.
4-Hydroxyimino-5-polyfluoroalkylpyrazol-3-ones: Contains a pyrazole ring and is used in different applications
Uniqueness
Acetic acid, (hydroxyimino)-, (Z)- is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its hydroxyimino group provides distinct reactivity compared to other similar compounds, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-hydroxyiminoacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3NO3/c4-2(5)1-3-6/h1,6H,(H,4,5) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZUAIHRZUBBAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40425551 | |
Record name | Acetic acid, (hydroxyimino)-, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40425551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3545-80-0, 62812-66-2 | |
Record name | 2-(Hydroxyimino)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3545-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, (hydroxyimino)-, (Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40425551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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